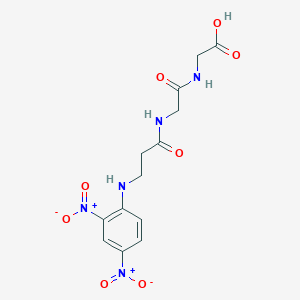![molecular formula C15H12ClNO3 B14663855 N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine CAS No. 38075-41-1](/img/structure/B14663855.png)
N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine is a complex organic compound characterized by its unique structure, which includes a chlorinated cyclohexadienone moiety linked to a phenylmethyl group and glycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine typically involves multi-step organic reactions. One common method includes the chlorination of cyclohexadienone followed by the introduction of a phenylmethyl group through a Friedel-Crafts alkylation reaction. The final step involves the coupling of the intermediate with glycine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its hydroquinone form.
Substitution: The chlorine atom in the cyclohexadienone ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-Chloro-4′-hydroxybenzophenone: Similar in structure but lacks the glycine moiety.
Chlorodifluoromethyl 1-chloro-2,2,2-trifluoroethyl ether: Shares the chlorinated aromatic ring but differs in other functional groups.
Uniqueness
N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine is unique due to its combination of a chlorinated cyclohexadienone ring, a phenylmethyl group, and a glycine moiety
属性
CAS 编号 |
38075-41-1 |
|---|---|
分子式 |
C15H12ClNO3 |
分子量 |
289.71 g/mol |
IUPAC 名称 |
2-[[(5-chloro-2-hydroxyphenyl)-phenylmethylidene]amino]acetic acid |
InChI |
InChI=1S/C15H12ClNO3/c16-11-6-7-13(18)12(8-11)15(17-9-14(19)20)10-4-2-1-3-5-10/h1-8,18H,9H2,(H,19,20) |
InChI 键 |
UGKMYMACMGAEIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=NCC(=O)O)C2=C(C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


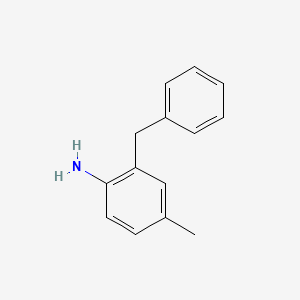
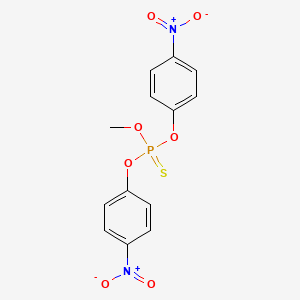
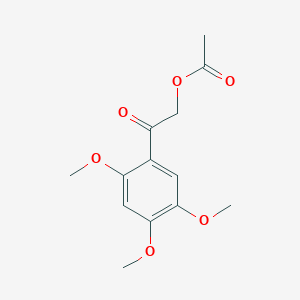

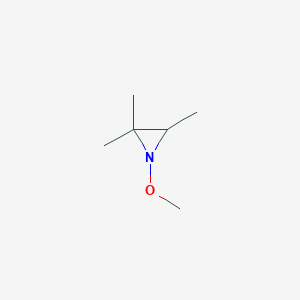


![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
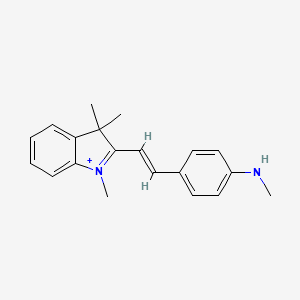
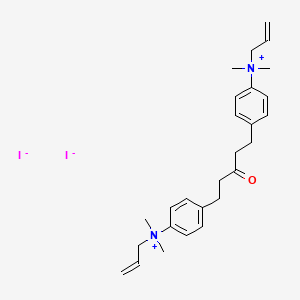

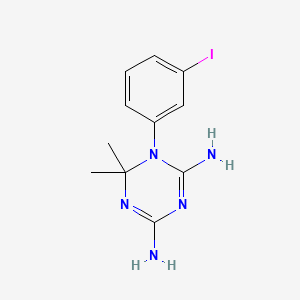
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)
